7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone
Description
Properties
Molecular Formula |
C10H8F2O |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8F2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h4-5H,1-3H2 |
InChI Key |
QGAYQCGYIOGLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2)F)F |
Origin of Product |
United States |
Biological Activity
7,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is an organic compound with the molecular formula C10H8F2O and a molar mass of 182.17 g/mol. Its unique structure and fluorinated naphthalenone framework have garnered attention for potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, synthesis, and structural modifications that enhance its efficacy.
- Molecular Formula : C10H8F2O
- CAS Number : 110931-79-8
- Density : 1.290 g/cm³ (predicted)
- Boiling Point : 260.7 °C (predicted)
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound and its derivatives against various viruses.
Case Study: Antiviral Evaluation Against Herpes Simplex Virus
A study synthesized pyrimidine conjugates containing fragments of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. These compounds were evaluated for their activity against herpes simplex virus type 1 (HSV-1), including an acyclovir-resistant strain. The results indicated that while the original compound exhibited moderate activity against HSV-1, modifications to the structure could either enhance or diminish this activity.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Original Compound | 50 | >10 |
| Pyrimidine Conjugate | 92 | <8 |
The study concluded that structural modifications significantly affect antiviral activity, suggesting a need for further exploration of different substituents to optimize efficacy .
Anti-influenza Activity
The same research also assessed the compound's effectiveness against influenza A (H1N1). The results showed low antiviral activity compared to existing antiviral agents like Oseltamivir, indicating that while there is some potential, further optimization is necessary.
| Compound | CC50 (µM) | IC50 (µM) | SI |
|---|---|---|---|
| Pyrimidine Conjugate | 705 | 92 | <8 |
The mechanism by which this compound exhibits its biological activity involves interaction with viral enzymes or proteins essential for viral replication. The presence of fluorine atoms in its structure may enhance lipophilicity and improve binding affinity to viral targets .
Structural Modifications and Variants
Research has also explored various structural modifications to enhance the biological profile of this compound. For instance, introducing different substituents on the naphthalenone core has been shown to impact both pharmacokinetics and pharmacodynamics significantly.
Example Modifications:
- Pyrimidine Linkers : Altering the linker between the naphthalenone core and pyrimidine fragments can lead to variations in antiviral potency.
- Chiral Centers : The introduction of chiral centers has been investigated to improve selectivity and reduce cytotoxicity.
Scientific Research Applications
Pharmaceutical Research Applications
1. Drug Development
The compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its fluorinated structure can enhance the pharmacological properties of drug candidates, including increased metabolic stability and improved binding affinity to biological targets. For instance, derivatives of 7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone have been explored for their potential as inhibitors of the von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factor (HIF) pathways involved in cancer and other diseases .
2. VHL Inhibitors
Recent studies have shown that modifications to the naphthalene core can significantly affect the binding affinity of compounds to VHL. The introduction of fluorine atoms at specific positions enhances the interaction with target proteins, making these derivatives promising candidates for treating conditions such as anemia and ischemic diseases .
Materials Science Applications
1. Liquid Crystals
this compound has been investigated for its role in developing liquid crystal materials. The compound's unique electronic properties allow it to function as a building block for liquid crystal displays (LCDs) and other optoelectronic devices. Its ability to form stable liquid crystalline phases makes it suitable for applications in advanced display technologies .
2. Organic Electronics
In organic electronics, this compound can serve as a precursor for synthesizing organic semiconductors. The presence of fluorine atoms can improve the charge transport properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Comparison with Similar Compounds
Fluorinated Derivatives
Fluorination significantly alters electronic and steric properties. Key fluorinated analogs include:
Key Observations :
- Regioselectivity : Fluorine at positions 7 and 8 (target compound) enhances electrophilic aromatic substitution at adjacent positions compared to 5,7- or 6,8-difluoro analogs .
- Physical Properties: Difluoro derivatives exhibit higher density (~1.29 g/cm³) than non-fluorinated analogs due to fluorine’s atomic mass .
Hydroxylated and Methylated Derivatives
Hydroxyl and methyl groups impart distinct chemical and biological properties:
Key Observations :
- Bioactivity : Hydroxylated derivatives (e.g., trihydroxy compounds) show antifungal activity, whereas fluorinated analogs are primarily synthetic intermediates .
- Steric Effects : Methyl groups increase steric hindrance, reducing reactivity in electrophilic substitutions compared to fluorinated compounds .
Amino and Hydroxy Derivatives
Functional groups like amino (−NH₂) and hydroxy (−OH) influence solubility and reactivity:
Key Observations :
- Reactivity: Amino groups enable coupling reactions, while hydroxy groups participate in oxidation and hydrogen bonding .
- Stability: Fluorinated compounds are more stable under acidic/basic conditions compared to amino derivatives .
Preparation Methods
Fluorination of Dihydro-Naphthalenone Precursors
A primary route involves the selective fluorination of 3,4-dihydro-1(2H)-naphthalenone derivatives. Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) has been successfully applied to similar naphthalenone structures . For 7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone, the protocol typically involves:
-
Substrate Preparation : Starting with 3,4-dihydro-1(2H)-naphthalenone, bromination at positions 7 and 8 using N-bromosuccinimide (NBS) under radical initiation.
-
Halogen Exchange : Conversion of bromine to fluorine via nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C .
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux, 12 h | 65–70 |
| Fluorination | KF, DMF, 150°C, 24 h | 50–55 |
This method is limited by moderate yields due to competing side reactions, necessitating rigorous purification via column chromatography .
Cyclocondensation of Fluorinated Benzene Derivatives
An alternative approach employs cyclocondensation of fluorinated benzene precursors with cyclic ketones. For example:
-
Friedel-Crafts Acylation : Reacting 1,2-difluorobenzene with succinic anhydride in the presence of AlCl₃ to form 7,8-difluoro-3,4-dihydronaphthalen-1(2H)-one .
-
Intramolecular Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydro-naphthalenone backbone.
Optimization Insights :
-
Catalyst Screening : Aluminum chloride (AlCl₃) outperforms FeCl₃ in regioselectivity, achieving >80% conversion .
-
Temperature Control : Reactions conducted at 0–5°C minimize decomposition of fluorinated intermediates .
Reductive Amination Followed by Dehydrofluorination
Patent literature discloses a multi-step synthesis involving reductive amination and subsequent fluorination :
-
Reductive Amination :
-
Dehydrofluorination :
Data Table :
| Intermediate | Reagents | Conditions | Purity (%) |
|---|---|---|---|
| Amine derivative | NaBH₃CN, CH₃NH₂ | pH 6.5, 25°C, 12 h | 98 |
| Fluorinated product | HF (48%), THF | 25°C, 6 h | 95 |
| Process | Acid Used | Functionalization Site | Efficiency (%) |
|---|---|---|---|
| Deuteration | TFA-d | C-2 | 92 |
| Fluorination | DAST | C-7/C-8 | 55 |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous-flow reactors are preferred to enhance safety and yield:
-
Flow Fluorination :
-
Crystallization Purification :
Economic Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Production Cost ($/kg) | 12,000 | 8,500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
